molecular formula C15H14F3NO2 B12127036 methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate

methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate

Cat. No.: B12127036
M. Wt: 297.27 g/mol
InChI Key: SKOYCAKDFBPXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Fluridone: 1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone.

    Trifluoromethylated Pyrroles: Compounds with similar trifluoromethyl groups attached to pyrrole rings.

Uniqueness

Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

methyl 2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H14F3NO2/c1-9-13(14(20)21-2)11(8-19-9)6-10-4-3-5-12(7-10)15(16,17)18/h3-5,7-8,19H,6H2,1-2H3

InChI Key

SKOYCAKDFBPXFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)CC2=CC(=CC=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.